FLDP-8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

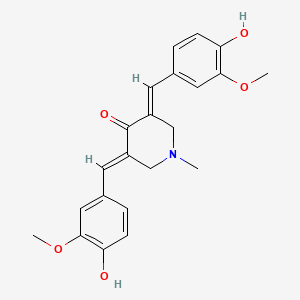

C22H23NO5 |

|---|---|

Molecular Weight |

381.4 g/mol |

IUPAC Name |

(3E,5E)-3,5-bis[(4-hydroxy-3-methoxyphenyl)methylidene]-1-methylpiperidin-4-one |

InChI |

InChI=1S/C22H23NO5/c1-23-12-16(8-14-4-6-18(24)20(10-14)27-2)22(26)17(13-23)9-15-5-7-19(25)21(11-15)28-3/h4-11,24-25H,12-13H2,1-3H3/b16-8+,17-9+ |

InChI Key |

ZQRGLBNADQCTRG-GONBZBRSSA-N |

Isomeric SMILES |

CN1C/C(=C\C2=CC(=C(C=C2)O)OC)/C(=O)/C(=C/C3=CC(=C(C=C3)O)OC)/C1 |

Canonical SMILES |

CN1CC(=CC2=CC(=C(C=C2)O)OC)C(=O)C(=CC3=CC(=C(C=C3)O)OC)C1 |

Origin of Product |

United States |

Foundational & Exploratory

The Emergence of Delta-8-Tetrahydrocannabinol: A Technical Guide to its Discovery and Synthetic Pathway from Cannabidiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delta-8-tetrahydrocannabinol (Δ⁸-THC), a positional isomer of the more abundant and well-known delta-9-tetrahydrocannabinol (Δ⁹-THC), has recently garnered significant attention within the scientific and medical communities.[1][2][3] While it occurs naturally in the Cannabis sativa plant, its concentrations are typically very low.[4] The recent surge in interest is largely due to the development of efficient synthetic methods to produce Δ⁸-THC from the readily available, non-psychoactive cannabinoid, cannabidiol (CBD).[4][5] This guide provides an in-depth technical overview of the discovery and, more centrally, the synthetic pathway for converting CBD to Δ⁸-THC. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the chemical and biological pathways involved.

Physicochemical Properties

A foundational understanding of the physicochemical properties of the precursor (CBD) and the product (Δ⁸-THC) is crucial for their synthesis, purification, and analysis.

| Property | Cannabidiol (CBD) | Delta-8-Tetrahydrocannabinol (Δ⁸-THC) |

| Molecular Formula | C₂₁H₃₀O₂ | C₂₁H₃₀O₂[6] |

| Molecular Weight | 314.46 g/mol | 314.5 g/mol [6] |

| Boiling Point | 160-180 °C[7] | ~175 °C |

| Chemical Structure | Bicyclic | Tricyclic[8] |

| Stability | Less stable; can convert to THC over time with exposure to moisture and CO₂.[7] | More stable than Δ⁹-THC.[4][5] |

| XLogP3 | 6.3 | 5.7[6] |

Synthesis Pathway: Acid-Catalyzed Cyclization of CBD to Δ⁸-THC

The primary method for synthesizing Δ⁸-THC is through an acid-catalyzed intramolecular cyclization of CBD.[9] This reaction involves the closure of the pyran ring, converting the bicyclic structure of CBD into the tricyclic core of THC.[8] The choice of acid catalyst and reaction conditions can influence the selectivity and yield of Δ⁸-THC over its isomer, Δ⁹-THC.

Caption: Acid-catalyzed conversion of CBD to Δ⁸-THC.

Quantitative Analysis of Synthesis Reactions

The yield and purity of Δ⁸-THC are highly dependent on the specific reaction conditions. The following table summarizes quantitative data from various published methods.

| Catalyst | Solvent | Temperature | Time | Yield of Δ⁸-THC | Purity of Δ⁸-THC | Reference |

| p-Toluenesulfonic acid | Toluene | Reflux | 1 hour | 86% (crude oil) | Not specified | [10] |

| p-Toluenesulfonic acid | Toluene | Reflux | 15 minutes | 79.33% | Not specified | [10] |

| p-Toluenesulfonic acid | Toluene | Reflux | 30 minutes | 81.7% | Not specified | [10] |

| p-Toluenesulfonic acid | Toluene | Reflux | 2 hours | 84.6% | Not specified | [10] |

| Methanesulfonic acid (MSA) | Dichloromethane (DCM) | Room Temperature | 1 hour | 98% (crude) | Not specified | [8] |

| Methanesulfonic acid (MSA) | Chloroform | Room Temperature | 1 hour | 96% (crude) | Not specified | [8] |

| Hydrochloric Acid (0.05%) | Ethanol | Boiling | 18 hours | Not specified | Not specified | [10] |

| p-Toluenesulfonic acid | Benzene | Boiling | 2 hours | 64% (of crude) | Not specified | [10] |

| Not specified (Flow Chemistry) | Not specified | Room Temperature | 2 minutes | 87% (assay NMR) | 91% selectivity | [9] |

Experimental Protocols

General Laboratory Protocol for CBD to Δ⁸-THC Conversion

This protocol is a synthesis of commonly employed laboratory methods.

Materials:

-

Cannabidiol (CBD) isolate

-

Anhydrous Toluene (or Dichloromethane)

-

p-Toluenesulfonic acid (p-TSA) or another suitable Lewis acid

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Eluent (e.g., 20% ether in petroleum ether)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve CBD (e.g., 300 mg) in anhydrous toluene (e.g., 15 ml) under a nitrogen atmosphere.[10]

-

Catalyst Addition: Add the Lewis acid catalyst, such as p-toluenesulfonic acid (e.g., 30 mg), to the solution.[10]

-

Reaction: Reflux the mixture with stirring for a specified time (e.g., 1 hour).[10] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete, cool the mixture and dilute it with ether (e.g., 20 ml).[10] Transfer the mixture to a separatory funnel.

-

Washing: Wash the organic layer sequentially with a 5% aqueous NaHCO₃ solution and then with brine.[10]

-

Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.[10]

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as a viscous oil.[10]

-

Purification: Purify the crude oil using silica gel column chromatography to isolate Δ⁸-THC.[10]

Analytical Methods for Quantification

Accurate quantification of CBD, Δ⁸-THC, and other cannabinoids is essential for process monitoring and quality control. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques.

-

HPLC: Often coupled with UV or Mass Spectrometry (MS) detectors, HPLC is advantageous as it can analyze both acidic and neutral cannabinoids without the need for derivatization.[11][12] C18 columns are frequently used for separation.[11]

-

GC: Typically used with Flame Ionization Detection (FID) or MS, GC provides high sensitivity. However, it requires derivatization to prevent the decarboxylation of acidic cannabinoids at high temperatures.[11][13]

Caption: General experimental workflow for Δ⁸-THC synthesis.

Signaling Pathway of Δ⁸-THC

Δ⁸-THC exerts its biological effects primarily through interaction with the endocannabinoid system (ECS).[14] The ECS is a complex cell-signaling system that plays a role in regulating a variety of physiological processes.[14]

Δ⁸-THC is a partial agonist of both the CB1 and CB2 cannabinoid receptors, with a lower binding affinity for CB1 receptors compared to Δ⁹-THC, which may account for its reportedly milder psychoactive effects.[4][15][16]

-

CB1 Receptors: Primarily located in the brain and central nervous system.[14] Activation of these receptors is associated with the psychoactive and therapeutic effects of cannabinoids.

-

CB2 Receptors: Found predominantly in the peripheral nervous system and on immune cells. Their activation is linked to anti-inflammatory and immunomodulatory effects.

Recent transcriptomic studies have shown that Δ⁸-THC can upregulate the expression of genes involved in the glutamatergic pathway and inhibit gene expression at cholinergic synapses.[17] It does not appear to significantly modify the transcriptomic profile of genes in the GABAergic and dopaminergic pathways.[17]

Caption: Simplified signaling pathway of Δ⁸-THC.

Conclusion

The conversion of CBD to Δ⁸-THC represents a significant development in cannabinoid chemistry, providing a scalable route to a previously scarce phytocannabinoid. The acid-catalyzed cyclization is a robust and efficient method, with ongoing research, such as the application of flow chemistry, aiming to further improve yield, selectivity, and safety. A thorough understanding of the reaction mechanisms, analytical methods for quality control, and the compound's interaction with the endocannabinoid system is paramount for researchers and professionals in the field of drug development. Further investigation into the therapeutic potential and safety profile of synthetically derived Δ⁸-THC is warranted.

References

- 1. kurabiotech.com [kurabiotech.com]

- 2. academic.oup.com [academic.oup.com]

- 3. kerwellness.com [kerwellness.com]

- 4. Chemistry and Pharmacology of Delta-8-Tetrahydrocannabinol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemistry and Pharmacology of Delta-8-Tetrahydrocannabinol[v1] | Preprints.org [preprints.org]

- 6. Delta-8-Tetrahydrocannabinol | C21H30O2 | CID 638026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Conversion of CBD to THC - Wikipedia [en.wikipedia.org]

- 8. METHOD FOR HIGHLY SELECTIVE CONVERSION OF CBD TO DELTA-8 THC | TREA [trea.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. US20040143126A1 - Conversion of cbd to delta8-thc and delta9-thc - Google Patents [patents.google.com]

- 11. Methods for quantification of cannabinoids: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. cannabissciencetech.com [cannabissciencetech.com]

- 14. blackowlhempclinic.com [blackowlhempclinic.com]

- 15. earthyselect.com [earthyselect.com]

- 16. Δ8-Tetrahydrocannabinol - Wikipedia [en.wikipedia.org]

- 17. Δ8-THC Induces Up-Regulation of Glutamatergic Pathway Genes in Differentiated SH-SY5Y: A Transcriptomic Study - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling FLDP-8: A Technical Guide for Researchers

An In-depth Analysis of the Curcuminoid Analogue FLDP-8, a Promising Anti-Cancer Agent

This compound, a novel curcuminoid analogue featuring a piperidone structure, has emerged as a compound of significant interest in oncological research, particularly for its potent activity against glioblastoma. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

While detailed physicochemical properties of this compound are not extensively documented in publicly available literature, its classification as a 3,5-bis(benzylidene)-4-piperidone curcumin analogue provides a basis for understanding its general characteristics. Compounds in this class are synthesized via a Claisen-Schmidt condensation reaction.

Table 1: Physicochemical Properties of Related 3,5-bis(benzylidene)-4-piperidones

| Property | Value | Reference |

| Appearance | Yellow crystalline solid | General observation for this class of compounds |

| Melting Point | 138-140 °C (for a similar N-methyl-3,5-bis-(4-chlorobenzylidene)-4-piperidone) | [1] |

| Solubility | Generally soluble in organic solvents like DMSO, ethanol, and acetone. Poor water solubility is a known characteristic of curcumin and its analogues. | [2] |

Note: The exact IUPAC name, chemical formula, and molecular weight for this compound are not available in the reviewed literature. The provided data is for structurally similar compounds and should be considered indicative.

Biological Activity and Mechanism of Action

This compound has demonstrated significant anti-cancer effects, particularly against the human glioblastoma cell line LN-18. Its activity is notably more potent than that of its parent compound, curcumin.

Table 2: In Vitro Cytotoxicity of this compound

| Cell Line | IC50 Value | Treatment Duration | Reference |

| LN-18 (human glioblastoma) | 4 µM | 24 hours | [2] |

| HBEC-5i (normal human brain endothelial cells) | 9 µM | 24 hours | [2] |

The primary mechanism of action of this compound in glioblastoma cells involves the induction of oxidative stress, leading to DNA damage and subsequent cell death.[1] Further studies have revealed that this compound triggers apoptosis through both the extrinsic (caspase-8 mediated) and intrinsic (caspase-9 mediated) pathways.[1] This process is also associated with the downregulation of miRNA-21, a microRNA often overexpressed in cancer cells and linked to tumor progression.[1]

Beyond inducing apoptosis, this compound also exhibits anti-proliferative and anti-migratory effects. It has been shown to cause S-phase cell cycle arrest in LN-18 cells, thereby inhibiting their proliferation.[2] Furthermore, this compound effectively hinders the migration and invasion of these aggressive brain cancer cells.[2]

Signaling Pathway

The proposed signaling pathway for this compound's action in glioblastoma cells is illustrated below.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. Below are summaries of the key experimental methodologies used in the evaluation of this compound.

Synthesis of 3,5-bis(benzylidene)-4-piperidone Analogues (General Protocol)

The synthesis of this class of curcumin analogues is typically achieved through a Claisen-Schmidt condensation reaction.

-

Reaction Setup: A 4-piperidone derivative is mixed with a suitable solvent (e.g., ethanol).

-

Condensation: A substituted benzaldehyde is added to the mixture in the presence of a catalyst (e.g., sodium hydroxide for base catalysis or hydrochloric acid for acid catalysis). The reaction may be carried out at room temperature or with heating.

-

Work-up: After the reaction is complete, the mixture is cooled, and the pH is adjusted to neutral. The resulting precipitate is collected by filtration.

-

Purification: The crude product is washed with water and a non-polar solvent (e.g., hexane) and then purified, typically by recrystallization from a suitable solvent or by column chromatography.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: LN-18 or HBEC-5i cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of this compound (and curcumin as a control) for 24 hours.

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a further 3-4 hours to allow for the formation of formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.

Cell Migration and Invasion Assays (Boyden Chamber Assay)

-

Chamber Preparation: For invasion assays, the upper chamber of a Transwell insert is coated with a basement membrane matrix (e.g., Matrigel). For migration assays, the insert is uncoated.

-

Cell Seeding: Cancer cells are seeded in the upper chamber in serum-free medium.

-

Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant (e.g., fetal bovine serum).

-

Incubation: The plate is incubated for a specified period (e.g., 24-48 hours) to allow cells to migrate or invade through the porous membrane.

-

Quantification: Non-migrated/invaded cells on the upper surface of the membrane are removed. The cells that have traversed the membrane and are on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.

Conclusion

This compound represents a promising advancement in the development of curcumin-based anti-cancer therapies. Its enhanced potency and multi-faceted mechanism of action against glioblastoma cells underscore its potential as a lead compound for further preclinical and clinical investigation. Future research should focus on elucidating its detailed physicochemical properties, optimizing its formulation to improve bioavailability, and exploring its efficacy in in vivo models of glioblastoma.

References

FLDP-8: A Technical Guide to its Biological Targets and Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

FLDP-8, a novel curcuminoid analogue, has demonstrated significant potential as an anti-cancer agent, particularly in the context of glioblastoma. This technical guide provides an in-depth overview of the current understanding of this compound's biological targets and the signaling pathways it modulates. Through a comprehensive review of existing literature, this document outlines the compound's effects on cellular processes, including the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS). While direct molecular targets of this compound are still under investigation, this guide summarizes the key downstream effector pathways, providing a foundation for future research and drug development efforts. All quantitative data is presented in structured tables, and key experimental methodologies are detailed. Signaling pathways and experimental workflows are visualized using DOT language diagrams for enhanced clarity.

Introduction

Glioblastoma multiforme (GBM) remains one of the most aggressive and challenging cancers to treat. The quest for novel therapeutic agents has led to the exploration of synthetic analogues of natural compounds with known anti-cancer properties. This compound, a curcuminoid analogue, has emerged as a promising candidate, exhibiting greater potency than its parent compound, curcumin, in preclinical studies against human glioblastoma LN-18 cells. This guide delves into the molecular mechanisms underlying the anti-neoplastic effects of this compound, focusing on its impact on biological targets and cellular signaling cascades.

Biological Effects of this compound

Cytotoxicity and Anti-proliferative Activity

This compound exhibits potent cytotoxic and anti-proliferative effects against human glioblastoma LN-18 cells. Its efficacy is significantly higher than that of curcumin, as demonstrated by its lower half-maximal inhibitory concentration (IC50).

| Compound | Cell Line | IC50 (µM) | Citation |

| This compound | LN-18 | 4 | [1][2] |

| Curcumin | LN-18 | 31 | [1][2] |

Induction of Apoptosis

A primary mechanism of this compound's anti-cancer activity is the induction of programmed cell death, or apoptosis. This process is initiated through both the intrinsic and extrinsic pathways, converging on the activation of executioner caspases.

Cell Cycle Arrest

This compound has been shown to interfere with the normal progression of the cell cycle, inducing arrest in the S phase. This disruption prevents cancer cells from replicating their DNA and proliferating.

Generation of Reactive Oxygen Species (ROS)

The compound induces oxidative stress in cancer cells through the generation of reactive oxygen species (ROS). This increase in ROS levels contributes to cellular damage and the initiation of apoptotic pathways.

Anti-Migratory Effects

This compound has demonstrated the ability to inhibit the migration of glioblastoma cells, a critical factor in preventing tumor invasion and metastasis.

Putative Biological Targets and Signaling Pathways

While the direct molecular binding partners of this compound have not yet been definitively identified, its downstream effects suggest interactions with key signaling pathways that regulate cell survival, proliferation, and death.

Apoptosis Signaling Pathway

This compound activates both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. A key event in this process is the activation of initiator caspases (caspase-8 and caspase-9) and the executioner caspase-3.

Regulation of miRNA-21

This compound has been observed to downregulate the expression of microRNA-21 (miRNA-21). MiRNA-21 is an oncomiR that is often overexpressed in glioblastoma and promotes tumor growth by inhibiting apoptosis. By suppressing miRNA-21, this compound likely enhances the pro-apoptotic signaling in cancer cells.

References

- 1. Curcumin piperidone derivatives induce anti-proliferative and anti-migratory effects in LN-18 human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular docking of curcumin and curcuminoids as human Zn+ dependent histone deacetylase (HDAC) enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Toxicity Profile of FLDP-8: An In-Depth Technical Guide

This technical guide provides a preliminary overview of the toxicological profile of FLDP-8, a curcuminoid analogue. The information presented is intended for researchers, scientists, and professionals involved in drug development and is based on the available preclinical data.

In Vitro Cytotoxicity

Preliminary studies have assessed the cytotoxic potential of this compound on human cell lines. The half-maximal inhibitory concentration (IC50) values were determined to quantify the cytotoxicity.

Data Presentation

The following table summarizes the IC50 values of this compound and related compounds in different cell lines.

| Compound | Cell Line | Cell Type | IC50 (µM) |

| This compound | HBEC-5i | Non-cancerous human microvascular endothelial cells | 9 ± 0.66 [1] |

| FLDP-5 | HBEC-5i | Non-cancerous human microvascular endothelial cells | 5.6 ± 0.5[1] |

| Curcumin | HBEC-5i | Non-cancerous human microvascular endothelial cells | 192 ± 4.67[1] |

Lower IC50 values indicate higher cytotoxicity.

The data indicates that this compound exhibits higher cytotoxicity towards the non-cancerous HBEC-5i cell line compared to curcumin.[1] Notably, higher concentrations of this compound and its analogue FLDP-5 were required to induce a 50% decrease in cell viability in the non-cancerous HBEC-5i cell line as compared to the LN-18 glioblastoma cancer cell line, suggesting some level of cancer cell selectivity.[1]

Experimental Protocols

While the specific details of the experimental protocol for the cytotoxicity assessment of this compound are not fully available, a standard methodology for such an assay is outlined below.

Cell Viability Assay (Presumed Protocol)

-

Cell Culture: Human glioblastoma LN-18 cells and non-cancerous HBEC-5i cells are cultured in appropriate media and conditions (e.g., 37°C, 5% CO2).

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound, FLDP-5, and curcumin. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The treated cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

Viability Assessment: A cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent) is added to each well.

-

Data Acquisition: The absorbance or fluorescence is measured using a plate reader.

-

Data Analysis: The cell viability is calculated as a percentage relative to the vehicle control. The IC50 values are determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for an in vitro cytotoxicity assessment.

References

FLDP-8: A Technical Guide on Physicochemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

FLDP-8 is a novel synthetic curcumin analog characterized by a piperidone structure, designed to enhance the therapeutic efficacy of curcumin, particularly in oncology. This document provides a comprehensive overview of the available technical data on this compound, with a focus on its solubility, stability, and biological mechanism of action. While specific quantitative data for this compound is not yet widely available in public literature, this guide synthesizes information from existing research on closely related curcumin piperidone analogs to provide a foundational understanding for research and development professionals. The methodologies for synthesis, characterization, and biological evaluation, as well as a proposed signaling pathway, are detailed herein.

Introduction

Curcumin, the primary bioactive compound in turmeric, has been extensively studied for its pleiotropic pharmacological effects, including anti-inflammatory, antioxidant, and anticancer properties. However, its clinical utility is hampered by poor aqueous solubility, low bioavailability, and rapid metabolism. To overcome these limitations, researchers have developed numerous curcumin analogs. This compound is one such analog, featuring a piperidone moiety, which has demonstrated potent cytotoxic effects against glioblastoma cells, significantly exceeding the activity of curcumin itself. This guide aims to consolidate the current knowledge on this compound to support further investigation and drug development efforts.

Physicochemical Properties

Solubility Data

Quantitative solubility data for this compound in various solvents is not explicitly available in the current literature. However, based on the general characteristics of curcumin and its analogs, a qualitative solubility profile can be inferred. Curcuminoids are typically soluble in organic solvents and have very low solubility in aqueous solutions.

Table 1: Qualitative Solubility Profile of this compound and Related Curcumin Analogs

| Solvent Class | Solvent Examples | Expected Solubility of this compound | Supporting Evidence for Curcumin Analogs |

| Aqueous | Water, PBS | Very Low | Curcumin is practically insoluble in water at acidic and neutral pH.[1] |

| Polar Aprotic | DMSO, DMF, Acetone | Soluble | Curcumin is soluble in DMSO, DMF, and acetone.[1] |

| Polar Protic | Ethanol, Methanol | Soluble | Curcumin is soluble in ethanol and methanol.[1] |

| Non-polar | Chloroform, Dichloromethane | Moderately Soluble | Curcumin is soluble in chloroform.[2] |

Stability Data

Specific stability studies for this compound have not been published. Curcumin and its analogs are known to be susceptible to degradation under various conditions, particularly in aqueous solutions at neutral and alkaline pH, and upon exposure to light. The piperidone structure in this compound may influence its stability profile compared to curcumin.

Table 2: General Stability Considerations for Curcumin Analogs

| Condition | Effect on Curcumin Analogs | General Mitigation Strategies |

| pH | Rapid degradation in neutral to alkaline aqueous solutions.[3] | Formulation at acidic pH; use of stabilizing excipients. |

| Light | Photodegradation upon exposure to UV and visible light.[3] | Storage in light-protected containers. |

| Temperature | Thermal degradation at elevated temperatures.[4] | Storage at controlled room or refrigerated temperatures. |

| Oxidation | Susceptible to oxidative degradation.[4] | Use of antioxidants in formulations. |

Experimental Protocols

The following are representative experimental protocols for the synthesis, characterization, and biological evaluation of this compound and similar curcumin piperidone analogs, based on methodologies described in the scientific literature.

Synthesis of Curcumin Piperidone Analogs

Curcumin analogs containing a piperidone core are typically synthesized via a Claisen-Schmidt condensation reaction.

-

Reaction: An appropriate aromatic aldehyde is reacted with a 4-piperidone derivative in the presence of a base catalyst.

-

Reactants:

-

Substituted benzaldehyde (e.g., 2-chlorobenzaldehyde)

-

N-substituted-4-piperidone (e.g., N-methyl-4-piperidone)

-

Catalyst: Sodium hydroxide or potassium hydroxide

-

Solvent: Ethanol

-

-

Procedure:

-

Dissolve the 4-piperidone derivative in ethanol.

-

Add the base catalyst to the solution and stir.

-

Add the substituted benzaldehyde dropwise to the mixture.

-

The reaction is typically stirred at room temperature or with gentle heating for a specified period (e.g., 10 minutes) and can be facilitated by microwave irradiation.[2]

-

The resulting solid product is filtered, washed with a non-solvent (e.g., water, hexane), and dried.[2]

-

Purification is achieved by recrystallization from a suitable solvent (e.g., ethanol).

-

Characterization of this compound

The structure and purity of the synthesized compound would be confirmed using standard analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): To assess purity and quantify the compound. A reverse-phase C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[5][6]

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

In Vitro Cytotoxicity Assay

The cytotoxic effects of this compound on cancer cell lines, such as the LN-18 human glioblastoma cell line, can be determined using a colorimetric assay like the MTT assay.

-

Cell Culture: LN-18 cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with various concentrations of this compound (e.g., 0.625 µM to 20 µM) for a specified duration (e.g., 24 hours).[7]

-

MTT Assay:

-

After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

Cells are incubated for a few hours to allow for the formation of formazan crystals.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis: The half-maximal inhibitory concentration (IC₅₀) value is calculated from the dose-response curve. For this compound, the reported IC₅₀ value on LN-18 cells is 4 µM.[3][7]

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action of this compound

Research indicates that this compound induces cell death in glioblastoma cells through the induction of oxidative stress and apoptosis.[7][8] The proposed signaling pathway involves the generation of reactive oxygen species (ROS), leading to cellular damage and the activation of apoptotic cascades.

Caption: Proposed signaling pathway for this compound-induced apoptosis.

General Experimental Workflow for Evaluating this compound

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel compound like this compound.

Caption: General workflow for preclinical evaluation of this compound.

Conclusion

This compound is a promising curcumin analog with demonstrated superior cytotoxic activity against glioblastoma cells compared to its parent compound. While comprehensive data on its solubility and stability are currently lacking in the public domain, this guide provides a foundational understanding based on the known properties of curcumin and related analogs. The detailed experimental protocols and proposed mechanism of action offer a starting point for researchers and drug development professionals interested in advancing this and similar compounds towards clinical application. Further studies are warranted to fully characterize the physicochemical properties of this compound and to further elucidate its molecular targets and signaling pathways.

References

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 2. Characterization of CurcuEmulsomes: nanoformulation for enhanced solubility and delivery of curcumin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biosynce.com [biosynce.com]

- 5. researchgate.net [researchgate.net]

- 6. ddtjournal.net [ddtjournal.net]

- 7. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

Unveiling the Molecular Target of FLDP-8: A Technical Guide for Researchers

Abstract

FLDP-8, a novel curcuminoid analogue, has demonstrated significant potential as an anti-cancer agent, particularly in the context of glioblastoma multiforme (GBM). While a direct, single molecular binding target of this compound is still under investigation, extensive research has elucidated its potent mechanism of action, which involves the induction of apoptosis through both intrinsic and extrinsic pathways and the modulation of key cellular signaling cascades. This technical guide provides an in-depth overview of the current understanding of this compound's molecular interactions, presenting key quantitative data, detailed experimental protocols, and visual representations of the involved pathways to support further research and drug development efforts in this area.

Introduction

Glioblastoma multiforme is a highly aggressive and challenging to treat primary brain tumor. The therapeutic potential of curcumin, a natural polyphenol, has been extensively studied, but its clinical application is limited by poor bioavailability. This compound, a synthetic curcuminoid analogue with a piperidone moiety, was developed to overcome these limitations and has shown superior cytotoxicity and anti-proliferative effects in glioblastoma cell lines compared to its parent compound. This document serves as a comprehensive resource for researchers, summarizing the key findings related to the molecular mechanisms of this compound and providing the necessary technical details to replicate and build upon these discoveries.

Quantitative Analysis of this compound's Biological Activity

The anti-cancer effects of this compound have been quantified through a series of in vitro assays, primarily using the LN-18 human glioblastoma cell line. The following tables summarize the key findings from these studies, providing a clear comparison of the potency of this compound.

Table 1: Cytotoxicity of this compound in Glioblastoma Cells [1][2]

| Compound | Cell Line | IC50 (µM) after 24h |

| This compound | LN-18 | 4 |

| FLDP-5 | LN-18 | 2.5 |

| Curcumin | LN-18 | 31 |

Table 2: Induction of Apoptosis and Mitochondrial Dysfunction by this compound [3]

| Treatment | Parameter | Fold Increase vs. Control | Time Point |

| This compound | Mitochondrial Membrane Potential Loss | 2.3 | 1 hour |

| FLDP-5 | Mitochondrial Membrane Potential Loss | 2.4 | 1 hour |

| This compound | Apoptotic Cells (z-VAD-FMK pre-treatment) | - (0.12-fold decrease from 54.73%) | 24 hours |

| FLDP-5 | Apoptotic Cells (z-VAD-FMK pre-treatment) | - (0.32-fold decrease from 47.37%) | 24 hours |

| Curcumin | Apoptotic Cells (z-VAD-FMK pre-treatment) | - (0.23-fold decrease from 53.57%) | 24 hours |

Table 3: Effect of this compound on Reactive Oxygen Species (ROS) and DNA Damage [1]

| Treatment | Parameter | Fold Increase vs. Control | Time Point |

| This compound | Superoxide Anion Production | Significant (p < 0.05) | 2 and 6 hours |

| This compound | Hydrogen Peroxide Production | Significant (p < 0.05) | 6 hours |

| This compound | DNA Damage (Tail Moment) | 211 | 6 hours |

| FLDP-5 | DNA Damage (Tail Moment) | 192 | 6 hours |

| Curcumin | DNA Damage (Tail Moment) | 122 | 6 hours |

Table 4: Impact of this compound on Cell Cycle and miRNA-21 Expression [1][3]

| Treatment | Parameter | Observation | Time Point |

| This compound (IC25) | S-Phase Cell Population | 1.5-fold increase (61.59% ± 5.66) | 24 hours |

| This compound | miRNA-21 Expression | Significant dose-dependent suppression | Not specified |

Key Signaling Pathways Modulated by this compound

The primary mechanism of action of this compound converges on the induction of programmed cell death, or apoptosis, in glioblastoma cells. This is achieved through the activation of both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) apoptotic pathways. A critical molecular event in this process is the downregulation of microRNA-21 (miRNA-21), a small non-coding RNA known to be overexpressed in many cancers and to promote tumor cell survival.

The Apoptotic Cascade Initiated by this compound

This compound triggers a cascade of events leading to apoptosis. The activation of caspase-8 suggests the involvement of the extrinsic pathway, while the loss of mitochondrial membrane potential and activation of caspase-9 are hallmarks of the intrinsic pathway. Both pathways ultimately converge on the activation of the executioner caspase-3, which orchestrates the dismantling of the cell.

Caption: this compound induces apoptosis via extrinsic and intrinsic pathways.

Regulation of miRNA-21 Expression

This compound has been shown to significantly suppress the expression of miRNA-21 in a dose-dependent manner.[3] The downregulation of this onco-miRNA is a key event that facilitates the apoptotic process. While the direct upstream regulator of miRNA-21 in response to this compound is not yet fully elucidated, this interaction represents a critical component of this compound's anti-cancer activity.

Caption: this compound downregulates miRNA-21, promoting apoptosis.

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the primary literature investigating this compound.[1][3]

Cell Culture

-

Cell Line: LN-18 human glioblastoma cells.

-

Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

Cytotoxicity Assay (MTT Assay)

-

Seed LN-18 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow to adhere overnight.

-

Treat cells with varying concentrations of this compound (e.g., 0.625 µM to 20 µM) for 24 hours.

-

Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Caption: Workflow for determining this compound cytotoxicity using MTT assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Seed LN-18 cells in a 6-well plate and treat with the desired concentration of this compound for 24 hours.

-

Harvest the cells (including floating cells in the medium) and wash with ice-cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry.

-

Annexin V-positive, PI-negative cells are considered early apoptotic.

-

Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

-

Caspase Activation Assay (Western Blot)

-

Treat LN-18 cells with this compound for various time points.

-

Lyse the cells in RIPA buffer containing protease inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST.

-

Incubate the membrane with primary antibodies against pro-caspase-8, cleaved caspase-8, pro-caspase-9, cleaved caspase-9, pro-caspase-3, and cleaved caspase-3 overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

Caption: Western blot workflow for assessing caspase activation.

miRNA-21 Expression Analysis (qRT-PCR)

-

Treat LN-18 cells with different concentrations of this compound.

-

Isolate total RNA, including the small RNA fraction, using a suitable kit.

-

Synthesize cDNA from the total RNA using a miRNA-specific reverse transcription kit.

-

Perform quantitative real-time PCR (qRT-PCR) using a TaqMan miRNA assay specific for hsa-miR-21.

-

Use a small nuclear RNA (e.g., U6) as an endogenous control for normalization.

-

Calculate the relative expression of miRNA-21 using the ΔΔCt method.

Conclusion and Future Directions

This compound represents a promising therapeutic candidate for glioblastoma. While its precise molecular initiating event remains to be definitively identified, the downstream consequences on apoptotic pathways and miRNA-21 expression are well-characterized. Future research should focus on identifying the direct binding partner(s) of this compound, which could be achieved through techniques such as affinity chromatography coupled with mass spectrometry or computational molecular docking studies. Elucidating the direct molecular target will not only provide a more complete understanding of its mechanism of action but also enable the rational design of even more potent and selective analogues for the treatment of glioblastoma and potentially other malignancies.

References

- 1. Curcumin piperidone derivatives induce anti-proliferative and anti-migratory effects in LN-18 human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Curcumin piperidone derivatives induce caspase-dependent apoptosis and suppress miRNA-21 expression in LN-18 human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

FLDP-8 research papers and review articles

The query for "FLDP-8" did not return any relevant information on signaling pathways or experimental methodologies that would be pertinent to researchers, scientists, and drug development professionals. The search did identify literature on various other signaling pathways, such as the Activin, PI3K/Akt, PDGF, and TNF signaling pathways, but none of these are associated with an entity termed "this compound"[3][4][5][6].

It is possible that "this compound" may be a typographical error, an internal project name not yet in the public domain, or a very recently emerged term that has not yet been indexed in scientific literature databases.

If "this compound" is a different term or if you have any reference materials, please provide the correct terminology or relevant citations.

References

- 1. arxiv.org [arxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. The Signaling Pathways Controlling the Efficacy of Glioblastoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting the PDGF signaling pathway in tumor treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. High-throughput analysis of tumor necrosis factor signaling pathways in eight cell types during rat hepatic regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Applications of FKBP8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

FK506-binding protein 8 (FKBP8), also known as FKBP38, is a member of the immunophilin family of proteins. Unlike other FKBPs, FKBP8 does not possess peptidyl-prolyl isomerase (PPIase) activity. It is primarily localized to the mitochondria and endoplasmic reticulum and functions as a molecular chaperone and scaffold protein, playing crucial roles in a variety of cellular processes including protein folding, apoptosis, autophagy, and signal transduction. Recent research has identified FKBP8 as a potential therapeutic target for a range of diseases, including inflammatory bowel disease, heart failure, and various cancers. This technical guide provides an in-depth overview of the core biology of FKBP8, its role in disease, and its potential as a therapeutic target, with a focus on quantitative data, experimental methodologies, and signaling pathways.

Quantitative Data on FKBP8 Expression

The expression of FKBP8 varies across different tissues and disease states. The following tables summarize available quantitative and qualitative data on FKBP8 expression.

Table 1: FKBP8 Protein Expression in Normal Human Tissues

| Tissue | Expression Level | Staining Pattern |

| Brain (Cerebral Cortex, Hippocampus) | High | Cytoplasmic, granular |

| Kidney | High | Cytoplasmic, granular |

| Liver | High | Cytoplasmic, granular |

| Testis | High | Cytoplasmic, granular |

| Heart Muscle | Moderate | Cytoplasmic, granular |

| Lung | Moderate | Cytoplasmic, granular |

| Ovary | Moderate | Cytoplasmic, granular |

| Spleen | Moderate | Cytoplasmic, granular |

Data sourced from The Human Protein Atlas and other research articles.[1][2][3]

Table 2: FKBP8 Expression in Cancer Tissues

| Cancer Type | Expression Level | Prognostic Significance (if known) |

| Glioma | Strong cytoplasmic immunoreactivity | High expression may be linked to cell survival.[1] |

| Lymphoma | Strong cytoplasmic immunoreactivity | |

| Testicular Cancer | Strong cytoplasmic immunoreactivity | |

| Endometrial Cancer | Strong cytoplasmic immunoreactivity | |

| Urothelial Cancer | Strong cytoplasmic immunoreactivity | |

| Renal Cancer | Low mRNA expression in some studies | Correlation between FKBP2 and FKBP8 expression has been observed.[4] |

| Schwannoma | Down-regulated in aggressive cell lines |

Data compiled from The Human Protein Atlas and other cited research.[1][3][4]

Table 3: Quantitative Data from Experimental Models

| Experimental Model | Finding | Quantitative Measurement | Reference |

| Cardiac-specific Fkbp8-deficient mice | Ablation of Fkbp8 in cardiomyocytes | 88% decrease in FKBP8 protein level in Fkbp8-/- hearts compared to Fkbp8+/+ mice.[5] | --INVALID-LINK-- |

| HCV replicon cells | siRNA-mediated knockdown of FKBP8 | 80 nM of siRNA targeted to FKBP8 used.[6] | --INVALID-LINK-- |

| B16-F10 tumor cells | Fkbp8 overexpression and invasion assay | Fkbp8 overexpression inhibited invasion (P < 0.01).[3] | --INVALID-LINK-- |

Key Signaling Pathways Involving FKBP8

FKBP8 in Crohn's Disease: Regulation of Intestinal Barrier Function

In the context of Crohn's disease, FKBP8 plays a critical role in regulating intestinal barrier function through its interaction with myosin light chain kinase 1 (MLCK1).[7] Tumor necrosis factor (TNF), a key inflammatory cytokine in Crohn's disease, induces the recruitment of MLCK1 to the perijunctional actomyosin ring, leading to increased intestinal permeability. FKBP8 acts as a scaffold protein that facilitates this recruitment.[7] The immunosuppressive drug tacrolimus (FK506) can block the MLCK1-FKBP8 interaction, thereby preventing TNF-induced barrier loss.[7][8] This suggests that targeting the FKBP8-MLCK1 interaction could be a therapeutic strategy for restoring intestinal barrier function in Crohn's disease.[7][8]

References

- 1. Expression of FKBP8 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]

- 2. FKBP8 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 3. Functional identification of distinct sets of antitumor activities mediated by the FKBP gene family - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Multi-Omics Analysis of the Expression and Prognosis for FKBP Gene Family in Renal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. FKBP8 protects the heart from hemodynamic stress by preventing the accumulation of misfolded proteins and endoplasmic reticulum-associated apoptosis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hepatitis C virus RNA replication is regulated by FKBP8 and Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The tacrolimus-binding protein FKBP8 directs myosin light chain kinase-dependent barrier regulation and is a potential therapeutic target in Crohn’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tacrolimus-binding protein FKBP8 directs myosin light chain kinase-dependent barrier regulation and is a potential therapeutic target in Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for FLDP-8: A Novel Modulator of the c-FLIP/Caspase-8 Signaling Axis

For Researchers, Scientists, and Drug Development Professionals

Introduction

FLDP-8 is a novel experimental small molecule designed to modulate the critical protein-protein interaction between cellular FLICE-like inhibitory protein (c-FLIP) and pro-caspase-8. This interaction is a key regulatory node in the extrinsic apoptosis pathway, a cellular process fundamental to development, tissue homeostasis, and elimination of cancerous cells. Dysregulation of this pathway, often through the overexpression of c-FLIP, is a common mechanism by which cancer cells evade programmed cell death. This compound is being investigated for its potential to sensitize cancer cells to apoptosis by inhibiting the anti-apoptotic function of c-FLIP, thereby promoting caspase-8 activation and subsequent cell death.

These application notes provide detailed protocols for the in vitro characterization of this compound in cell culture models, focusing on its effects on cell viability, apoptosis induction, and target engagement within the c-FLIP/caspase-8 signaling pathway.

Data Presentation

The efficacy of this compound and other c-FLIP inhibitors is typically assessed by measuring their impact on cell viability and apoptosis. The following tables summarize representative quantitative data from studies on c-FLIP inhibitors in various cancer cell lines.

Table 1: Effect of c-FLIP Inhibition on Apoptosis Induction in Pancreatic Cancer Cells

| Treatment | Concentration (µM) | Duration (hours) | % Apoptotic Cells (Annexin V Positive) | Fold Increase in Caspase-8 Activity |

| Vehicle Control | - | 24 | 5.2 ± 1.1 | 1.0 |

| This compound | 1 | 24 | 25.8 ± 3.5 | 3.2 ± 0.4 |

| This compound | 5 | 24 | 55.3 ± 6.2 | 7.8 ± 0.9 |

| This compound | 10 | 24 | 82.1 ± 7.9 | 15.4 ± 1.8 |

Table 2: IC50 Values of Representative c-FLIP Inhibitors in Various Cancer Cell Lines

| Cell Line | Cancer Type | c-FLIP Inhibitor | IC50 (µM) |

| PANC-1 | Pancreatic | Compound A | 3.5 |

| H1703 | Lung | Molecule 1 | ~5.0 |

| Jurkat | T-cell Leukemia | FLIPinB | Not Reported |

| AsPC-1 | Pancreatic | Compound B | 7.2 |

Experimental Protocols

Cell Culture Protocol for PANC-1 Cells

This protocol describes the routine maintenance of the human pancreatic cancer cell line PANC-1.

Materials:

-

PANC-1 cell line (ATCC® CRL-1469™)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

-

0.25% Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS), sterile

-

Cell culture flasks (T-75)

-

Cell culture dishes/plates

-

Incubator (37°C, 5% CO2)

Procedure:

-

Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.

-

Cell Thawing:

-

Thaw a cryovial of PANC-1 cells rapidly in a 37°C water bath.

-

Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifuge at 150 x g for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in 10-12 mL of complete growth medium.

-

Transfer the cell suspension to a T-75 flask.

-

-

Cell Maintenance:

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

-

Change the medium every 2-3 days.

-

-

Cell Passaging:

-

When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with sterile PBS.

-

Add 2-3 mL of 0.25% Trypsin-EDTA solution to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.

-

Add 7-8 mL of complete growth medium to inactivate the trypsin.

-

Gently pipette the cell suspension up and down to ensure a single-cell suspension.

-

Transfer a fraction of the cell suspension (typically a 1:4 to 1:8 split ratio) to a new T-75 flask containing fresh, pre-warmed complete growth medium.

-

Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol details the detection of apoptosis in cells treated with this compound by flow cytometry.

Materials:

-

PANC-1 cells

-

This compound (or other c-FLIP inhibitor)

-

6-well cell culture plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed PANC-1 cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10 µM) for the desired time period (e.g., 24 hours).

-

-

Cell Harvesting:

-

Collect the culture medium (containing floating apoptotic cells) from each well into a separate flow cytometry tube.

-

Wash the adherent cells with PBS and detach them using trypsin.

-

Combine the detached cells with the corresponding culture medium in the flow cytometry tube.

-

Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

-

-

Staining:

-

Wash the cells once with cold PBS.

-

Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry within 1 hour.

-

Annexin V-FITC positive, PI negative cells are in early apoptosis.

-

Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

-

Annexin V-FITC negative, PI negative cells are viable.

-

Co-Immunoprecipitation (Co-IP) of c-FLIP and Caspase-8

This protocol is for determining the in-cell interaction between c-FLIP and caspase-8 and assessing the disruptive effect of this compound.

Materials:

-

PANC-1 cells

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Antibody against c-FLIP (for immunoprecipitation)

-

Antibody against caspase-8 (for Western blotting)

-

Normal IgG (as a negative control)

-

Protein A/G magnetic beads

-

SDS-PAGE gels and Western blotting apparatus

Procedure:

-

Cell Treatment and Lysis:

-

Treat PANC-1 cells with this compound or vehicle control as required.

-

Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (protein lysate).

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with the anti-c-FLIP antibody or normal IgG overnight at 4°C with gentle rotation.

-

Add protein A/G beads and incubate for another 2-4 hours at 4°C.

-

-

Washing and Elution:

-

Pellet the beads using a magnetic rack and discard the supernatant.

-

Wash the beads 3-5 times with cold lysis buffer.

-

Elute the protein complexes from the beads by adding SDS-PAGE sample buffer and heating at 95°C for 5-10 minutes.

-

-

Western Blotting:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with an anti-caspase-8 antibody to detect the co-immunoprecipitated protein.

-

The presence of a caspase-8 band in the c-FLIP immunoprecipitated sample indicates an interaction. A reduced band intensity in this compound treated samples would suggest disruption of the interaction.

-

Mandatory Visualization

Caption: Experimental workflow for evaluating this compound in cell culture.

Caption: The c-FLIP/Caspase-8 signaling pathway and the inhibitory action of this compound.

Application Notes and Protocols for FLDP-8 in Animal Models

Disclaimer: The following document describes protocols and data for a hypothetical small molecule, "FLDP-8." As of the date of this document, "this compound" is not a known entity in published scientific literature. The information provided is for illustrative purposes, demonstrating the application of a novel therapeutic in preclinical animal models based on established scientific methodologies.

Introduction

This compound is a novel, synthetic small molecule designed as a potent and selective inhibitor of the FLICE-like inhibitory protein (FLIP). By disrupting the interaction between FLIP and pro-caspase-8 at the Death-Inducing Signaling Complex (DISC), this compound facilitates the activation of caspase-8, thereby promoting extrinsic apoptosis.[1][2] This mechanism holds therapeutic potential in diseases characterized by apoptosis evasion, such as certain cancers and fibrotic conditions.

These application notes provide detailed protocols for the preclinical evaluation of this compound in a murine xenograft model of human colorectal cancer, including pharmacokinetic (PK), maximum tolerated dose (MTD), and efficacy studies.

Mechanism of Action: Signaling Pathway

This compound targets the protein-protein interaction between FLIP and pro-caspase-8. In many cancer cells, FLIP is overexpressed, preventing the activation of caspase-8 and subsequent apoptosis. This compound binds to a specific pocket on FLIP, inducing a conformational change that releases pro-caspase-8, allowing for its homodimerization, auto-cleavage, and activation. This initiates the caspase cascade, leading to programmed cell death.

Caption: this compound inhibits the FLIP/Pro-Caspase-8 interaction, promoting apoptosis.

Pharmacokinetic (PK) Profiling

Objective: To determine the pharmacokinetic properties of this compound in mice following a single administration.

Protocol:

-

Animals: Male CD-1 mice, 8-10 weeks old.

-

Groups:

-

Group 1: Intravenous (IV) administration (2 mg/kg).

-

Group 2: Oral gavage (PO) administration (10 mg/kg).

-

-

Formulation: this compound is dissolved in a vehicle of 10% DMSO, 40% PEG300, 50% Saline.

-

Procedure:

-

Administer this compound to each group.

-

Collect blood samples (approx. 50 µL) via tail vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

-

Process blood to plasma and store at -80°C.

-

-

Analysis: Analyze plasma concentrations of this compound using LC-MS/MS.

-

Data Presentation:

| Parameter | IV Administration (2 mg/kg) | Oral Administration (10 mg/kg) |

| Cmax (ng/mL) | 1520 | 850 |

| Tmax (h) | 0.083 | 1.0 |

| AUC (0-t) (ngh/mL) | 3450 | 4100 |

| AUC (0-inf) (ngh/mL) | 3510 | 4250 |

| Half-life (t1/2) (h) | 3.5 | 4.2 |

| Clearance (mL/min/kg) | 9.5 | - |

| Volume of Dist. (L/kg) | 2.8 | - |

| Bioavailability (%) | - | 24.0% |

Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.

Protocol:

-

Animals: Female BALB/c mice, 8-10 weeks old.

-

Dosing Regimen: Daily oral gavage for 14 consecutive days.

-

Dose Escalation:

-

Cohort 1: 25 mg/kg/day

-

Cohort 2: 50 mg/kg/day

-

Cohort 3: 100 mg/kg/day

-

Cohort 4: 200 mg/kg/day

-

-

Procedure:

-

Monitor animals daily for clinical signs of toxicity (e.g., weight loss, lethargy, ruffled fur).

-

Record body weight twice weekly.

-

At day 14, perform terminal bleed for complete blood count (CBC) and serum chemistry analysis.

-

-

Endpoint: The MTD is defined as the highest dose at which no more than 10% body weight loss is observed and no significant clinical signs of toxicity are present.

-

Data Presentation:

| Dose (mg/kg/day) | Mean Body Weight Change (%) | Mortality | Clinical Signs of Toxicity |

| Vehicle Control | +5.2% | 0/5 | None observed |

| 25 | +3.8% | 0/5 | None observed |

| 50 | +1.5% | 0/5 | None observed |

| 100 | -8.5% | 0/5 | Mild lethargy (Days 10-14) |

| 200 | -18.2% | 2/5 | Severe lethargy, hunched posture |

| Conclusion: The MTD for this compound via oral gavage is determined to be 100 mg/kg/day . |

In Vivo Efficacy Study: Colorectal Cancer Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a human HCT116 colorectal cancer xenograft model.

References

FLDP-8 dosage and administration guidelines

Disclaimer: Information regarding a specific molecule designated "FLDP-8" is not publicly available. The following application notes and protocols are constructed as a hypothetical example based on established practices in drug development and data from clinical trials of other investigational agents.

Introduction

This compound is a novel investigational therapeutic agent with potential applications in inflammatory and autoimmune diseases. These application notes provide a comprehensive overview of the proposed dosage, administration, and relevant experimental protocols based on preclinical and early-phase clinical data. The information herein is intended for researchers, scientists, and drug development professionals.

Dosage and Administration

Dosage and administration recommendations for this compound are currently under investigation. The following tables summarize the proposed dose-escalation schemes derived from hypothetical Phase I clinical trials.

Table 1: Intravenous Administration - Dose Escalation

| Cohort | Dose Level (mg/kg) | Infusion Rate (mL/hr) | Monitoring Parameters |

| 1 | 0.1 | 50 | Vital signs, infusion site reactions, cytokine panel |

| 2 | 0.3 | 50 | Vital signs, infusion site reactions, cytokine panel |

| 3 | 1.0 | 100 | Vital signs, infusion site reactions, cytokine panel, immunophenotyping |

| 4 | 3.0 | 100 | Vital signs, infusion site reactions, cytokine panel, immunophenotyping |

| 5 | 10.0 | 150 | Vital signs, infusion site reactions, cytokine panel, immunophenotyping |

Table 2: Subcutaneous Administration - Dose Escalation

| Cohort | Dose Level (mg) | Injection Volume (mL) | Dosing Frequency |

| 1 | 10 | 0.5 | Once weekly |

| 2 | 25 | 1.0 | Once weekly |

| 3 | 50 | 1.0 | Once weekly |

| 4 | 100 | 1.0 | Every two weeks |

Experimental Protocols

Phase I, First-in-Human, Dose-Escalation Study of Intravenously Administered this compound in Healthy Volunteers

Objective: To evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of single ascending doses of this compound.

Methodology:

-

Subject Recruitment: Enroll healthy male and female subjects, aged 18-55 years, with a Body Mass Index (BMI) between 18 and 30 kg/m ².

-

Study Design: A randomized, single-blind, placebo-controlled, single ascending dose design.

-

Dose Escalation: Subjects will be enrolled in sequential cohorts of 8 (6 active, 2 placebo) and will receive a single intravenous infusion of this compound or placebo. Dose escalation to the next cohort will occur after a safety review of all data from the preceding cohort.

-

Drug Administration: this compound will be administered as a single intravenous infusion over 60 minutes.

-

Safety Monitoring: Subjects will be monitored for adverse events (AEs), with continuous vital sign monitoring during infusion and at specified time points post-infusion. Blood samples will be collected for hematology, clinical chemistry, and coagulation assessments.

-

Pharmacokinetic (PK) Analysis: Serial blood samples will be collected pre-dose and at multiple time points post-dose to determine the concentration of this compound over time. PK parameters (Cmax, Tmax, AUC, t1/2) will be calculated.

-

Pharmacodynamic (PD) Analysis: Blood samples will be collected to analyze relevant biomarkers (e.g., target receptor occupancy, downstream signaling molecules, cytokine levels) to assess the biological activity of this compound.

Signaling Pathway and Experimental Workflow

Proposed Signaling Pathway of this compound

The following diagram illustrates a hypothetical signaling pathway that may be modulated by this compound.

Caption: Hypothetical signaling pathway for this compound.

Experimental Workflow for this compound Development

The diagram below outlines the typical workflow for the development of a therapeutic agent like this compound.

Caption: General experimental workflow for drug development.

Application Note and Protocol: A Fluorescence Polarization-Based Competitive Binding Assay for the Hypothetical Target FLDP-8

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluorescence Polarization (FP) is a powerful and homogeneous technique widely used in high-throughput screening (HTS) and drug discovery to study molecular interactions.[1][2][3][4] The principle of FP is based on the observation that when a small fluorescent molecule (tracer) is excited with plane-polarized light, it rotates rapidly, and the emitted light is largely depolarized.[5][6] However, when this tracer binds to a larger molecule, such as a protein, its rotation is slowed, resulting in a higher degree of polarization of the emitted light.[6][7] This change in polarization can be used to monitor binding events and to screen for compounds that disrupt these interactions.

This application note provides a standard operating procedure for a competitive binding assay using FP to identify small molecule inhibitors of the hypothetical protein target, FLDP-8. In this assay format, a fluorescently labeled ligand (tracer) binds to this compound, resulting in a high FP signal. Test compounds that bind to the same site on this compound will displace the tracer, leading to a decrease in the FP signal.[1][8]

Hypothetical this compound Signaling Pathway

This compound is a hypothetical kinase involved in a pro-inflammatory signaling cascade. Upon activation by an upstream signaling event, this compound phosphorylates and activates the transcription factor TF-A. Activated TF-A then translocates to the nucleus and induces the expression of pro-inflammatory cytokines. Inhibiting this compound is a potential therapeutic strategy for inflammatory diseases.

Experimental Workflow

The experimental workflow for the this compound competitive binding assay involves several key stages, from reagent preparation and assay optimization to high-throughput screening and data analysis.

Materials and Reagents

-

This compound Protein: Highly purified recombinant this compound.

-

Fluorescent Tracer: A small molecule ligand of this compound conjugated to a fluorophore (e.g., fluorescein).

-

Assay Buffer: E.g., Phosphate-Buffered Saline (PBS), pH 7.4, with 0.01% Triton X-100 or other suitable surfactant to prevent nonspecific binding.

-

Test Compounds: Small molecule library dissolved in 100% DMSO.

-

Microplates: Low-volume, black, 384-well non-binding surface microplates.

-

Plate Reader: A microplate reader capable of measuring fluorescence polarization.[2]

Experimental Protocols

Protocol 1: Determination of Optimal Tracer Concentration

-

Prepare a serial dilution of the fluorescent tracer in assay buffer in a 384-well plate.

-

Measure the total fluorescence intensity for each concentration.

-

Plot the fluorescence intensity versus the tracer concentration.

-

Select the lowest tracer concentration that provides a robust signal, typically 2-3 times the background fluorescence, to minimize inner filter effects and reduce costs.[9]

Protocol 2: Determination of Optimal this compound Concentration

-

Prepare a serial dilution of this compound protein in assay buffer.

-

Add the optimal concentration of tracer (determined in Protocol 1) to each well.

-

Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization (in mP units).

-

Plot the mP values against the this compound concentration.

-

The optimal this compound concentration for the screening assay is typically the concentration that yields 50-80% of the maximal polarization signal (the EC50 to EC80 value), which ensures the assay is sensitive to competitive inhibition.[8]

Protocol 3: High-Throughput Screening of Test Compounds

-

Prepare Controls:

-

Negative Control (0% Inhibition): Wells containing assay buffer, optimal this compound concentration, optimal tracer concentration, and DMSO (vehicle). This represents the high FP signal.

-

Positive Control (100% Inhibition): Wells containing assay buffer, optimal tracer concentration, and DMSO, but no this compound protein. This represents the low FP signal of the free tracer.

-

-

Prepare Assay Plate:

-

Dispense assay buffer to all wells of a 384-well plate.

-

Add test compounds (typically to a final concentration of 10 µM) and DMSO (for control wells).

-

Add the optimal concentration of this compound protein to all wells except the positive controls.

-

Pre-incubate the plate for 15-30 minutes to allow compounds to bind to the protein.

-

Initiate the reaction by adding the optimal concentration of the fluorescent tracer to all wells.

-

-

Incubation: Incubate the plate at room temperature, protected from light, for the predetermined equilibrium time (e.g., 60 minutes).

-

Measurement: Read the fluorescence polarization on a suitable plate reader.

Data Presentation and Analysis

The quality of a high-throughput screening assay is often assessed by the Z'-factor, which measures the separation between the positive and negative controls.[10][11] A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[11][12]

Z'-Factor Calculation: Z' = 1 - [ (3 * SD_high + 3 * SD_low) / |Mean_high - Mean_low| ] Where:

-

Mean_high and SD_high are the mean and standard deviation of the negative control (high signal).

-

Mean_low and SD_low are the mean and standard deviation of the positive control (low signal).

The signal-to-background (S/B) ratio is another important parameter.[13]

S/B Ratio Calculation: S/B = Mean_high / Mean_low

Quantitative Data Summary

The following table presents hypothetical data from the validation of the this compound FP assay.

| Parameter | Value | Interpretation |

| Tracer Concentration | 5 nM | Optimal concentration providing sufficient signal over background. |

| This compound Concentration (EC80) | 20 nM | Concentration yielding 80% of maximal FP signal. |

| Mean High Signal (mP) | 250 mP | FP of tracer bound to this compound (Negative Control). |

| SD High Signal | 8.5 mP | Standard deviation of the high signal. |

| Mean Low Signal (mP) | 60 mP | FP of free tracer (Positive Control). |

| SD Low Signal | 4.2 mP | Standard deviation of the low signal. |

| Assay Window (mP) | 190 mP | Difference between high and low signals. |

| Signal-to-Background (S/B) Ratio | 4.17 | Indicates a robust signal separation. |

| Z'-Factor | 0.79 | An excellent assay suitable for HTS.[11][12] |

Conclusion

This application note provides a comprehensive protocol for a fluorescence polarization-based competitive binding assay for the hypothetical target this compound. The described methodologies for assay optimization and validation ensure the development of a robust and reliable assay for high-throughput screening campaigns in drug discovery. The principles and protocols outlined here can be adapted for a wide range of protein-ligand interaction studies.

References

- 1. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. bmglabtech.com [bmglabtech.com]

- 4. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]

- 7. Fluorescence Polarization (FP)—Note 1.4 | Thermo Fisher Scientific - US [thermofisher.com]

- 8. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]

- 10. punnettsquare.org [punnettsquare.org]

- 11. assay.dev [assay.dev]

- 12. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]

- 13. Metrics for Comparing Instruments and Assays [moleculardevices.com]

Techniques for Measuring c-FLIP Activity: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellular FLICE-like inhibitory protein (c-FLIP) is a critical regulator of apoptosis, or programmed cell death.[1] It shares structural homology with caspase-8 but lacks catalytic activity.[2] c-FLIP plays a pivotal role in determining cell fate by modulating the death-inducing signaling complex (DISC) and influencing various signaling pathways.[3][4] Its dysregulation has been implicated in numerous diseases, including cancer, making it a significant target for therapeutic intervention.[1]

These application notes provide a comprehensive overview of the techniques available to measure the activity and function of c-FLIP, catering to researchers in both academic and industrial settings.

c-FLIP Signaling Pathways

c-FLIP primarily functions within the extrinsic apoptosis pathway, which is initiated by the binding of death ligands (e.g., FasL, TNF-α, TRAIL) to their corresponding death receptors on the cell surface.[5] Upon ligand binding, the receptors trimerize and recruit adaptor proteins like Fas-associated death domain (FADD), which in turn recruits procaspase-8 to form the DISC.[6]

c-FLIP exists in several splice variants, with the long form (c-FLIPL) and the short form (c-FLIPS) being the most studied.[4] Within the DISC, c-FLIP isoforms can heterodimerize with procaspase-8, preventing its homodimerization and subsequent auto-activation, thereby inhibiting apoptosis.[5] However, at low expression levels, c-FLIPL can actually promote the activation of caspase-8.[7]

Beyond its role in apoptosis, c-FLIP is also involved in other signaling pathways, including the activation of NF-κB and ERK, which promote cell survival and proliferation.[3][4]

Figure 1: Simplified c-FLIP signaling pathway.

Experimental Protocols for Measuring c-FLIP Activity

The "activity" of c-FLIP is primarily its ability to interact with components of the DISC and modulate downstream signaling. Therefore, measuring c-FLIP activity often involves assessing these interactions and their consequences.

Co-Immunoprecipitation (Co-IP) to Detect c-FLIP Interaction with DISC Components